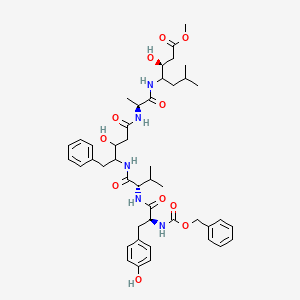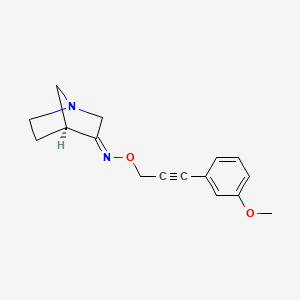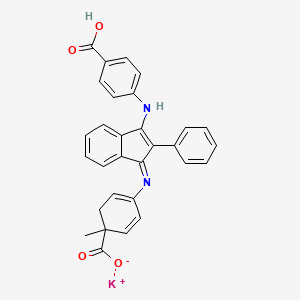
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound is characterized by its unique structural features, which include methoxycarbonyl, phenylimino, phenyl, and carboxyphenylamino groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-methoxycarbonylphenylboronic acid and 4-carboxyphenylboronic acid, through borylation, oxidation, nitration, esterification, and hydrogenation reactions . These intermediates are then subjected to Suzuki–Miyaura coupling reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various coupling reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 1,3,6,8-Tetrakis(p-benzoic acid)pyrene
Uniqueness
1-(4-Methoxycarbonylphenylimino)-2-phenyl-3-(4-carboxyphenylamino)indene potassium salt is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structural complexity and potential for diverse applications make it a valuable compound for research and industrial use.
Properties
CAS No. |
129884-95-3 |
|---|---|
Molecular Formula |
C30H23KN2O4 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
potassium;4-[[3-(4-carboxyanilino)-2-phenylinden-1-ylidene]amino]-1-methylcyclohexa-2,4-diene-1-carboxylate |
InChI |
InChI=1S/C30H24N2O4.K/c1-30(29(35)36)17-15-22(16-18-30)32-27-24-10-6-5-9-23(24)26(25(27)19-7-3-2-4-8-19)31-21-13-11-20(12-14-21)28(33)34;/h2-17,31H,18H2,1H3,(H,33,34)(H,35,36);/q;+1/p-1 |
InChI Key |
AKWYZLGOMCOXCB-UHFFFAOYSA-M |
Canonical SMILES |
CC1(CC=C(C=C1)N=C2C3=CC=CC=C3C(=C2C4=CC=CC=C4)NC5=CC=C(C=C5)C(=O)O)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


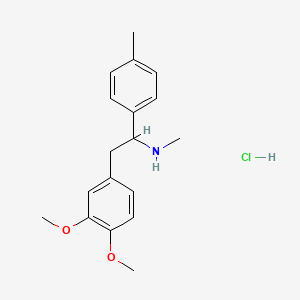

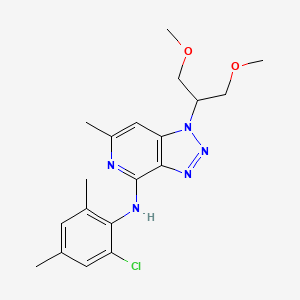
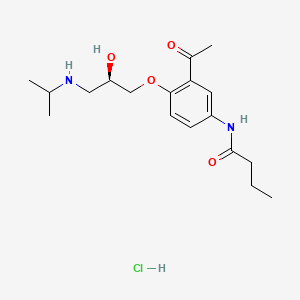
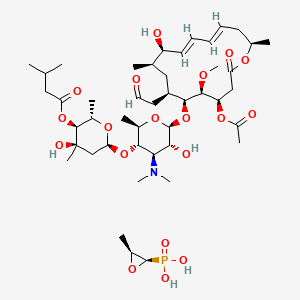
![(3E)-N,N-dimethyl-3-[2-(methylsulfanylmethyl)thioxanthen-9-ylidene]propan-1-amine;oxalic acid](/img/structure/B12781110.png)
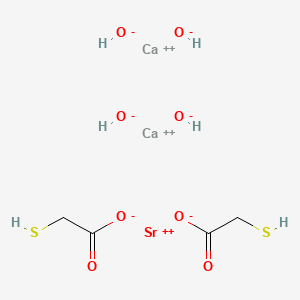
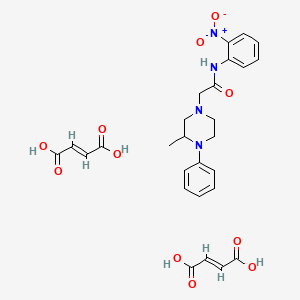
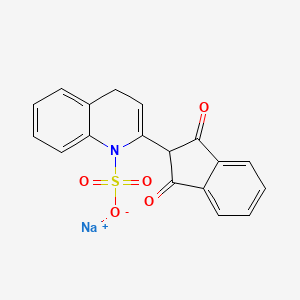


![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
